molecular formula C5H3BrF2N2O B1384598 5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one CAS No. 677777-60-5

5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one

Cat. No. B1384598
CAS RN: 677777-60-5
M. Wt: 224.99 g/mol
InChI Key: AJXVRPMPAQQGQP-UHFFFAOYSA-N
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Description

“5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C5H2BrF2N2O. It is a pyrimidinone derivative, which is a class of compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle, composed of four carbon atoms and two nitrogen centers at the 1 and 3 ring positions .


Molecular Structure Analysis

The molecular structure of “5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one” consists of a pyrimidinone ring substituted at the 5-position with a bromo group and at the 6-position with a difluoromethyl group . The exact 3D structure and conformation would require further computational analysis or experimental techniques like X-ray crystallography for determination.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 393.5±52.0 °C and a predicted density of 1.55±0.1 g/cm3. Its pKa is predicted to be -3.08±0.70 . These are computational predictions and actual values may vary depending on the experimental conditions.

Scientific Research Applications

Crystallography and Molecular Structure

Research into pyrimidin-4-one derivatives, such as 5-bromo-6-methylisocytosine, has revealed insights into their tautomeric forms and hydrogen-bonding patterns within crystal structures. These studies highlight the versatility of halogen atoms (like Br) in interacting with coformers through hydrogen or halogen bonds, influencing crystal packing behavior (Gerhardt & Bolte, 2016). Furthermore, the structure of related compounds has been elucidated through techniques like NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations, offering a foundation for understanding their chemical behavior and potential applications (Martins et al., 1998).

Synthetic Methodology

Advancements in synthetic methodologies for pyrimidin-4(3H)-one derivatives include the regioselective synthesis of 6-substituted compounds and their evaluation for antiviral activity. Such studies not only extend the chemical repertoire of these compounds but also explore their potential therapeutic applications (Singh, Singh, & Balzarini, 2013). Additionally, the development of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine, utilizing 5-bromo-2,4-dichloro-6-alkylpyrimidines, showcases the versatility of these pyrimidin-4(3H)-one derivatives in creating complex heterocyclic structures (Nikpour et al., 2012).

Biological Activity

The exploration of 5-bromo-6-substituted pyrimidin-4(3H)-one derivatives for antiviral properties underscores the potential of these compounds in developing new therapeutic agents. While some derivatives have shown activity against various virus strains, the close proximity of effective doses to toxicity thresholds highlights the importance of structural modification for optimizing efficacy and safety profiles (Singh, Singh, & Balzarini, 2013). Additionally, studies on the synthesis and in vitro antibacterial evaluation of novel pyrimidine derivatives, such as 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, contribute to the search for new antibacterial agents with potential clinical applications (Afrough et al., 2019).

properties

IUPAC Name

5-bromo-4-(difluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2N2O/c6-2-3(4(7)8)9-1-10-5(2)11/h1,4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXVRPMPAQQGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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